5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid
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Overview
Description
5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the initial formation of the indole core, followed by the introduction of the carboxylic acid and dimethylamino propanamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-hydroxyindole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid is unique due to the presence of the dimethylamino propanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propanoylamino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)6-5-13(18)15-10-3-4-11-9(7-10)8-12(16-11)14(19)20/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
DEPXTKYNYCKWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
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